molecular formula C12H16Cl2N2 B8758441 1-(2-Chloroethyl)-4-(3-chlorophenyl)piperazine CAS No. 63377-88-8

1-(2-Chloroethyl)-4-(3-chlorophenyl)piperazine

Cat. No. B8758441
Key on ui cas rn: 63377-88-8
M. Wt: 259.17 g/mol
InChI Key: TYRHCJVEIFXKFC-UHFFFAOYSA-N
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Patent
US06770638B2

Procedure details

To a solution of 1,5,6,7-tetrahyro-indol-4-one (51.5 mmol) in DMSO (60 mL) was added powdered sodium hydroxide (53.9 mmol) and the mixture was stirred at ambient temperature for 0.5 h. 1-(2-Chloroethyl)-4-(3-chlorophenyl) piperazine (49.0 mmol) was then added as a solution in DMSO (20 mL) and the resulting mixture stirred at ambient temperature for 24 h then heated to approximately 60° C. for 2 h, after which time TLC (ethyl acetate:dichloromethane 1:1) showed complete reaction. The reaction was poured into ice cold water (300 mL) and stirred for 0.5 h. A solid mass formed and was separated by decanting the water. The aqueous layer was extracted with dichloromethane (100 mL). The solid mass was dissolved with dichloromethane (100 mL) and the combined organics were dried with sodium sulfate and the solvent removed under vacuum. The resulting sludge was triturated with hexanes (100 mL) for 2 h and the suspension vacuum filtered and washed with hexanes. The obtained solid was under vacuum resulting in a tan powder (14.57 g) as the titled compound, NEO-376).
Quantity
51.5 mmol
Type
reactant
Reaction Step One
Quantity
53.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
49 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.[OH-].[Na+].Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][N:19]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[CH:23]=2)[CH2:18][CH2:17]1.C(OCC)(=O)C.ClCCl>CS(C)=O>[Cl:28][C:24]1[CH:23]=[C:22]([N:19]2[CH2:18][CH2:17][N:16]([CH2:15][CH2:14][N:1]3[C:9]4[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=4[CH:3]=[CH:2]3)[CH2:21][CH2:20]2)[CH:27]=[CH:26][CH:25]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
51.5 mmol
Type
reactant
Smiles
N1C=CC=2C(CCCC12)=O
Name
Quantity
53.9 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
49 mmol
Type
reactant
Smiles
ClCCN1CCN(CC1)C1=CC(=CC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.ClCCl
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at ambient temperature for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated to approximately 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
A solid mass formed
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
by decanting the water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid mass was dissolved with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting sludge was triturated with hexanes (100 mL) for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the suspension vacuum filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CCN(CC1)CCN1C=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.57 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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